3-Bromo-5-ethoxybenzoic acid
Overview
Description
3-Bromo-5-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-ethoxybenzoic acid can be synthesized from ethyl 3-bromo-5-ethoxybenzoate. The synthesis involves the following steps :
Starting Material: Ethyl 3-bromo-5-ethoxybenzoate.
Reaction Conditions: The ester is hydrolyzed using sodium hydroxide in methanol.
Procedure: To a solution of ethyl 3-bromo-5-ethoxybenzoate in methanol, sodium hydroxide is added, and the reaction mixture is stirred for 3 hours. The organic layer is removed, and the aqueous phase is acidified to pH 4 using hydrochloric acid. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated to yield this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 3-bromo-5-ethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate. In biological systems, its effects are mediated through interactions with molecular targets, which can include enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-4-ethoxybenzoic acid: Bromine and ethoxy groups are at different positions.
Uniqueness
3-Bromo-5-ethoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine and ethoxy groups provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-5-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGIIGQWXKUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682126 | |
Record name | 3-Bromo-5-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855198-27-5 | |
Record name | 3-Bromo-5-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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